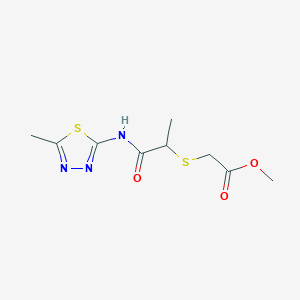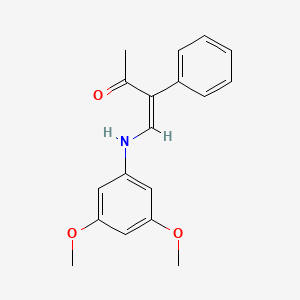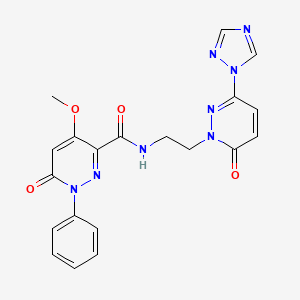![molecular formula C16H14N2O2 B2908550 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole CAS No. 723325-25-5](/img/structure/B2908550.png)
2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole, also known as MPPO, is a chemical compound that belongs to the oxadiazole family. MPPO has gained significant attention in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is not fully understood. However, studies have suggested that 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole acts as a hole transport material in organic electronic devices. In addition, 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has been found to exhibit excellent thermal stability and can withstand high temperatures, making it an ideal material for use in high-temperature applications.
Biochemical and Physiological Effects
Due to its potential applications in organic electronics, 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has not been extensively studied for its biochemical and physiological effects. However, studies have suggested that 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is relatively non-toxic and does not exhibit any significant cytotoxicity.
实验室实验的优点和局限性
One of the significant advantages of 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is its ease of synthesis, which makes it an ideal material for use in laboratory experiments. In addition, 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole exhibits excellent charge transport properties and thermal stability, making it an ideal material for use in high-temperature applications.
However, one of the limitations of 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is its relatively low solubility in common organic solvents. This can make it challenging to work with in some laboratory settings.
未来方向
There are several future directions for research on 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole. One of the most significant areas of research is in the development of new organic electronic devices using 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole as a hole transport material. In addition, further studies are needed to fully understand the mechanism of action of 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole and its potential applications in other scientific fields.
Conclusion
In conclusion, 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is a unique and promising chemical compound that has gained significant attention in scientific research. Its ease of synthesis, excellent charge transport properties, and thermal stability make it an ideal material for use in organic electronic devices. Further research is needed to fully understand the potential applications of 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole and its mechanism of action.
合成方法
The synthesis of 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole involves the reaction of 4-methylphenol, phenylhydrazine, and chloroacetic acid in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to form 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole. The synthesis of 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is relatively simple and can be performed in a laboratory setting.
科学研究应用
2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole is in the field of organic electronics. 2-[(4-Methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole has been found to exhibit excellent charge transport properties, making it an ideal material for use in organic electronic devices such as organic field-effect transistors and organic photovoltaic cells.
属性
IUPAC Name |
2-[(4-methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12-7-9-14(10-8-12)19-11-15-17-18-16(20-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMXNKNPBDJMDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-propylbenzamide](/img/structure/B2908469.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2908473.png)
![3-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2908474.png)
![[3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine](/img/structure/B2908475.png)
![7-[(4-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione](/img/structure/B2908477.png)


![6-Fluoropyrazolo[1,5-A]pyrimidine](/img/structure/B2908482.png)
![Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2908483.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2908485.png)

